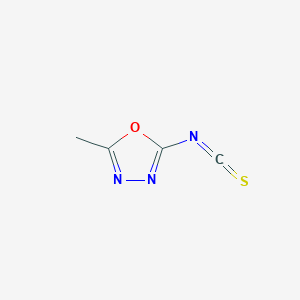
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with an isothiocyanate group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole typically involves the reaction of hydrazides with isothiocyanates. One common method includes the use of acylhydrazides, which react with isothiocyanates under mild conditions to form the desired oxadiazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like ethanol or toluene .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols are used in substitution reactions with the isothiocyanate group.
Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions include thiourea derivatives and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Thiadiazole: A similar heterocyclic compound where the oxygen atom is replaced by sulfur.
Uniqueness
2-Isothiocyanato-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and biological activity compared to other oxadiazole derivatives .
Eigenschaften
Molekularformel |
C4H3N3OS |
|---|---|
Molekulargewicht |
141.15 g/mol |
IUPAC-Name |
2-isothiocyanato-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C4H3N3OS/c1-3-6-7-4(8-3)5-2-9/h1H3 |
InChI-Schlüssel |
AARLDHQJNJBKRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















